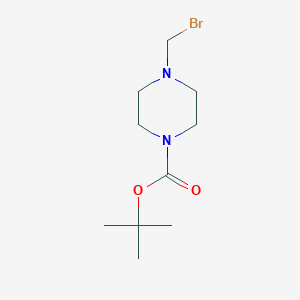
4-Chloro-2-cyanobenzoic acid
Descripción general
Descripción
4-Chloro-2-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2 . It has an average mass of 181.576 Da and a monoisotopic mass of 180.993057 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a cyano group attached to it . The presence of these substituents can significantly affect the properties of the compound .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, the compound’s structure suggests that it could participate in reactions typical of halogenated benzoic acids and nitriles .Physical and Chemical Properties Analysis
This compound has a molecular formula of C8H4ClNO2, an average mass of 181.576 Da, and a monoisotopic mass of 180.993057 Da .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
4-Chloro-2-cyanobenzoic acid is involved in the synthesis of various heterocyclic compounds. It acts as a building block in heterocyclic oriented synthesis (HOS), leading to the creation of nitrogenous cycles such as benzimidazoles, benzotriazoles, quinoxalinones, and others, which are significant in drug discovery (Křupková et al., 2013).
Photodecomposition Studies
Studies on the photodecomposition of chlorobenzoic acids, including the 4-chloro variant, have shown that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself. This has implications for environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).
Crystallography and Coordination Polymers
Research into the crystalline structures of chloro-cyanobenzoic acids has led to the discovery of their ability to form coordination polymers with significant properties. For instance, a study on the hydrothermal reaction of 4-cyanobenzoic acid with calcium compounds yielded a one-dimensional polymer with strong blue fluorescent emission, important for materials science and photonics (Yuan et al., 2001).
Application in Mass Spectrometry
4-Chloro-α-cyanocinnamic acid, closely related to this compound, has been identified as an efficient matrix for detecting cyanocobalamin in foodstuffs by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This application is crucial in the qualitative analysis of vitamins and nutrients in food samples (Calvano et al., 2016).
Solubility Studies and Molecular Modeling
Solubility studies of chlorobenzoic acids, including 4-chloro variants, have been conducted to understand their behavior in different solvents. These studies are vital for understanding the chemical properties and applications of these compounds in various industries (Stovall et al., 2005).
Safety and Hazards
4-Chloro-2-cyanobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-chloro-2-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAAQLAUOXMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















